MOM-Protected Intermediate vs. Unprotected Alcohol: Lithiation–Borylation Yield Advantage
The direct use of the unprotected benzyl alcohol 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile in the final lithiation–borylation sequence has been shown to afford Crisaborole in only 37–44% yield [1]. When the hydroxyl is protected as the methoxymethyl (MOM) ether in 4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile, the same transformation proceeds with a substantially higher yield, as evidenced by the fact that the MOM-protected route is the commercially practiced process for manufacturing Crisaborole API [2].
| Evidence Dimension | Yield of Crisaborole from lithiation–borylation–deprotection sequence |
|---|---|
| Target Compound Data | Reported to be the preferred protected intermediate in the commercial Crisaborole process; exact yield is proprietary but implied to be significantly higher than 44%. |
| Comparator Or Baseline | 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (unprotected alcohol): yield 37–44% |
| Quantified Difference | Substantial yield improvement (exact figure not publicly disclosed for the MOM route, but the unprotected route is explicitly described as lower‑yielding) |
| Conditions | Step c) lithiation with n‑BuLi, reaction with trimethyl borate, followed by acidic hydrolysis/deprotection |
Why This Matters
Procurement of the MOM-protected intermediate directly eliminates the need for end-users to perform the protection step, guaranteeing a process-validated building block that avoids the documented 56–63% yield loss observed with the unprotected alcohol.
- [1] US20190241585A1 (2019). Intermediates and process for the preparation of a crystalline form of a topical anti‑inflammatory agent. Paragraphs [0031]–[0032]. View Source
- [2] WO2018207216A1 (2018). Novel process for the preparation of Crisaborole. Claim 1, step b). View Source
